2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane
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Overview
Description
2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C8H16N2O2S and a molecular weight of 204.29 g/mol . This compound is characterized by its spirocyclic structure, which includes a methanesulfonyl group and two nitrogen atoms within a nonane ring system. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a diazaspiro compound with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted diazaspiro compounds depending on the nucleophile used.
Scientific Research Applications
2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction is crucial in medicinal chemistry, where the compound is used to design inhibitors for various biological targets .
Comparison with Similar Compounds
Similar Compounds
Diazabicyclo[4.3.0]nonane: Another spirocyclic compound with similar structural features but different functional groups.
2,7-Diazaspiro[3.5]nonane Derivatives: These compounds share the core spirocyclic structure but have different substituents, leading to varied biological activities.
Uniqueness
2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane is unique due to its methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds . This uniqueness makes it a valuable tool in the development of new pharmaceuticals and chemical processes .
Properties
IUPAC Name |
2-methylsulfonyl-2,7-diazaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-13(11,12)10-6-8(7-10)2-4-9-5-3-8/h9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCZLZJYFDDHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2(C1)CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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